7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Aldose Reductase Diabetic Complications Structure-Activity Relationship

Unsubstituted core scaffold for developing aldose reductase differential inhibitors (ARDIs). This compound serves as the benchmark with IC50 ~0.5 mM against L-idose and 0% DI on human enzyme, enabling systematic SAR exploration at the 4-position to achieve preferential polyol pathway inhibition while sparing detoxification pathways. Also key intermediate for antiviral agents targeting influenza and HCV. Ideal fragment for kinase drug discovery. Availability in ≥95% purity from multiple suppliers ensures rapid turnaround for focused library synthesis and custom derivatization.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
CAS No. 197367-75-2
Cat. No. B1317287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS197367-75-2
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CNN2C1=NC=C(C2=O)C(=O)O
InChIInChI=1S/C7H5N3O3/c11-6-4(7(12)13)3-8-5-1-2-9-10(5)6/h1-3,9H,(H,12,13)
InChIKeyBUHKSVAVVBZSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 197367-75-2): Core Scaffold for Aldose Reductase Differential Inhibitors and Antiviral Agents


7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 197367-75-2) is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyrimidine core with a carboxylic acid functionality at the 6-position [1]. It serves as the unsubstituted core scaffold for a series of 4-substituted derivatives developed as aldose reductase differential inhibitors (ARDIs), which preferentially inhibit the polyol pathway while sparing detoxification pathways . The compound is also a key intermediate in the synthesis of antiviral agents targeting influenza and hepatitis C virus replication [2].

Why Subtle Structural Changes in 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives Dramatically Alter Differential Inhibition Profiles


The pyrazolo[1,5-a]pyrimidine scaffold is exquisitely sensitive to substitution patterns, with even minor modifications at the 4-position profoundly impacting both potency and, critically, differential inhibition (DI) capability [1]. While the unsubstituted core compound 5a (7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid) exhibits an IC50 of ~0.5 mM against L-idose reduction, 4-substituted derivatives show IC50 values ranging from 60 to 200 µM, and DI values vary from 1.4% to 16% depending on the substituent [1]. Simply substituting the core with a generic pyrazolopyrimidine or an unrelated heterocycle is not a viable strategy for replicating the specific ARDI profile; the precise interplay between the core scaffold and the 4-substituent governs whether the molecule behaves as a non-differential inhibitor (like epalrestat and sorbinil, DI ~0%) or a true ARDI with preferential polyol pathway inhibition [1].

Quantitative Differentiation: 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acid vs. Analogs and Standard ARIs


Potency Comparison: Unsubstituted Core vs. 4-Substituted Derivatives in L-Idose Reduction

The unsubstituted core compound (5a) demonstrates moderate inhibitory activity against human aldose reductase (hAKR1B1)-catalyzed L-idose reduction, with an IC50 of approximately 0.5 mM [1]. In contrast, 4-substituted derivatives (5d–j,l) exhibit significantly improved potency, with IC50 values ranging from 60 to 200 µM [1]. For instance, the lead compound 5e (4-(4-chlorobenzyl) derivative) has an IC50 of 157 µM for L-idose reduction, representing a >3-fold improvement over the core . This data underscores the core scaffold's role as a versatile starting point for SAR-driven optimization, with the potential to achieve nanomolar potency through further elaboration.

Aldose Reductase Diabetic Complications Structure-Activity Relationship

Differential Inhibition (DI): Pyrazolopyrimidine Core Enables Substrate-Selective Inhibition Absent in Clinical ARIs

Unlike classical aldose reductase inhibitors (ARIs) such as epalrestat and sorbinil, which non-selectively inhibit all AKR1B1-catalyzed reductions (DI ≈ 0%), the pyrazolopyrimidine scaffold enables differential inhibition (DI) – preferential inhibition of L-idose and GS-HNE reduction over HNE reduction [1]. While the core compound 5a did not exhibit significant DI on human recombinant enzyme, 4-substituted derivatives like 5e achieve a DI of 16%, demonstrating the scaffold's inherent capacity for substrate-selective inhibition [1]. In head-to-head assays at 70 µM, 5e showed markedly higher percentage inhibition of L-idose reduction compared to HNE reduction, whereas epalrestat and sorbinil showed no differential effect [1]. This selectivity is crucial for preserving the detoxifying role of AKR1B1 while targeting diabetic complications.

Aldose Reductase Differential Inhibitor (ARDI) Polyol Pathway Diabetic Neuropathy

Structural Simplicity as a Foundation for Diversified Biological Activity

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is the minimal pharmacophoric core for a broad class of bioactive molecules. In the ARDI study, it served as the parent compound (5a) for a library of 4-substituted derivatives, with SAR revealing that electron-withdrawing and lipophilic substituents at the 4-position modulate DI [1]. Beyond ARDI applications, the same core is claimed in patents as a key intermediate for synthesizing antiviral agents targeting influenza endonuclease and HCV polymerase [2]. This structural simplicity – a single carboxylic acid handle on an otherwise unadorned fused heterocycle – provides maximal flexibility for medicinal chemists to install diverse substituents and explore multiple therapeutic areas without the synthetic burden of a pre-functionalized scaffold.

Scaffold Hopping Antiviral Agents Kinase Inhibitors

High-Impact Application Scenarios for 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acid in Drug Discovery


Lead Optimization of Aldose Reductase Differential Inhibitors (ARDIs) for Diabetic Complications

Medicinal chemistry teams can use 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid as the core scaffold to generate focused libraries of 4-substituted derivatives. By varying the substituent at the 4-position (e.g., benzyl, halobenzyl, alkyl), researchers can systematically explore the SAR that governs differential inhibition (DI) [1]. The core compound 5a serves as a benchmark for potency (IC50 ~0.5 mM vs. L-idose) and DI (0% on human enzyme), while derivatives like 5e (4-chlorobenzyl) achieve up to 16% DI and improved potency (IC50 157 µM) [1]. This approach enables the development of ARDIs that selectively inhibit the polyol pathway while preserving the detoxifying reduction of HNE, addressing a key limitation of classical ARIs like epalrestat [1].

Synthesis of Antiviral Agents Targeting Influenza and Hepatitis C Virus

The compound is a key intermediate for preparing pyrazolo[1,5-a]pyrimidine derivatives with antiviral activity. Patents (e.g., WO2013174931A1) disclose methods to elaborate the core scaffold into inhibitors of influenza virus endonuclease and HCV RNA-dependent RNA polymerase [2]. The carboxylic acid handle at the 6-position facilitates further derivatization (e.g., amide formation, esterification) to optimize pharmacokinetic properties, while the fused heterocyclic core provides a rigid, planar scaffold suitable for binding to viral enzyme active sites [2].

Kinase Inhibitor Fragment-Based Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase drug discovery, with numerous FDA-approved TRK inhibitors containing this core [3]. 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid serves as a minimalist fragment for fragment-based screening and structure-guided design. Its low molecular weight (179.13) and single carboxylic acid functional group make it an ideal starting point for growing or linking strategies to target ATP-binding pockets of kinases such as CDK, PIM, or AAK1 [3]. The core's synthetic accessibility allows rapid analoging and exploration of chemical space around the kinase hinge-binding region.

Custom Synthesis Building Block for Academic and Industrial Collaborations

Due to its simple yet versatile structure, 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a high-demand building block for custom synthesis requests. CROs and in-house medicinal chemistry groups can stock this core as a standard inventory item, enabling rapid turnaround for client projects requiring pyrazolo[1,5-a]pyrimidine-based libraries. Its availability from multiple vendors in 95-98% purity ensures reliable supply for iterative SAR campaigns without the lead time associated with de novo synthesis of complex heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.